molecular formula C8H13NO3 B12865932 (S)-1-Acetylpyrrolidin-2-yl acetate

(S)-1-Acetylpyrrolidin-2-yl acetate

Cat. No.: B12865932
M. Wt: 171.19 g/mol
InChI Key: UUVJVOZLWSWWIR-QMMMGPOBSA-N
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Description

(S)-1-Acetylpyrrolidin-2-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a pyrrolidine ring, which is a five-membered lactam, and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetylpyrrolidin-2-yl acetate typically involves the esterification of (S)-1-acetylpyrrolidine with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetylpyrrolidin-2-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-acetylpyrrolidine and acetic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: (S)-1-acetylpyrrolidine and acetic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of (S)-1-Acetylpyrrolidin-2-yl acetate involves its interaction with various molecular targets, depending on its application. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the active components. The pyrrolidine ring can also interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar hydrolysis and reduction reactions.

    Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Propyl acetate: Similar in structure and reactivity, used in solvents and coatings.

Uniqueness

(S)-1-Acetylpyrrolidin-2-yl acetate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties not found in simpler esters. This structural feature allows for more diverse applications, particularly in the field of medicinal chemistry, where the pyrrolidine ring can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

[(2S)-1-acetylpyrrolidin-2-yl] acetate

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1

InChI Key

UUVJVOZLWSWWIR-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1OC(=O)C

Canonical SMILES

CC(=O)N1CCCC1OC(=O)C

Origin of Product

United States

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